molecular formula C16H22N4O2S B5528303 ethyl 4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

ethyl 4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B5528303
M. Wt: 334.4 g/mol
InChI Key: GZJTYOUUBWZRCG-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their potential therapeutic properties. The core structure, a thieno[2,3-d]pyrimidine derivative, is of significant interest in medicinal chemistry due to its pharmacological potential, including antibacterial and antiviral activities.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step chemical reactions, starting from substituted thiophene or pyrimidine precursors. For example, Matsumoto and Minami (1975) describe the synthesis of pyrido[2,3-d]pyrimidine derivatives with antibacterial activity, highlighting the versatility of the synthesis routes for this chemical scaffold (Matsumoto & Minami, 1975).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary based on their specific structures and target biological systems. For instance, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They exhibited these properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives would depend on their specific structures and applications. It’s important to handle these compounds with appropriate safety measures. For detailed safety information, one should refer to the material safety data sheet (MSDS) provided by the supplier .

Future Directions

Pyrimidine and its derivatives have been described with a wide range of biological potential i.e., anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial, etc . Thus, there is a significant potential for the development of new pyrimidine derivatives as therapeutic agents in the future .

properties

IUPAC Name

ethyl 4-(4-ethylpiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-4-19-6-8-20(9-7-19)14-12-11(3)13(16(21)22-5-2)23-15(12)18-10-17-14/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJTYOUUBWZRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-ethylpiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

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